

(E/Z)-PG-11047: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (E/Z)-PG-11047

Cat. No.: B1239177

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **(E/Z)-PG-11047**, a second-generation polyamine analogue with significant potential in oncology research. This document details its chemical properties, mechanism of action, experimental protocols, and relevant signaling pathways.

Core Compound Information

(E/Z)-PG-11047 is a synthetic polyamine analogue that acts as a competitive inhibitor of natural polyamines, such as spermine. Its rigid structure, conferred by a central double bond, is designed to enhance its specificity and reduce off-target toxicities observed with earlier generations of polyamine analogues. The designation (E/Z) indicates that the compound may be a mixture of geometric isomers, while specific research often focuses on the Z-isomer.

Identifier	Value	Source
Compound Name	(E/Z)-PG-11047	-
Systematic Name	(Z)-N1,N1'-(but-2-ene-1,4-diyl)bis(N3-ethylpropane-1,3-diamine)	[1]
CAS Number ((E/Z) mixture)	949933-50-0	-
CAS Number (Specific Isomer)	308145-19-9	-
Molecular Formula	C14H32N4	[2]
Molecular Weight	256.43 g/mol	[2]

Mechanism of Action

PG-11047 exerts its anti-neoplastic effects by disrupting polyamine homeostasis in cancer cells. Polyamines are essential for cell growth, proliferation, and differentiation. Cancer cells exhibit a dysregulated polyamine metabolism, making them particularly vulnerable to agents that interfere with this pathway.

The primary mechanisms of action for PG-11047 include:

- **Competitive Inhibition:** PG-11047 competes with natural polyamines for uptake into the cell and for binding to critical intracellular sites, including DNA, RNA, and proteins. This competitive binding disrupts the normal functions of polyamines in cellular processes.
- **Downregulation of Polyamine Biosynthesis:** The intracellular accumulation of PG-11047 triggers a negative feedback loop that leads to the downregulation of key enzymes in the polyamine biosynthesis pathway. A primary target of this feedback is ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine synthesis.
- **Upregulation of Polyamine Catabolism:** PG-11047 induces the expression and activity of enzymes involved in polyamine catabolism, including spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMOX). The induction of these enzymes leads to the accelerated degradation of natural polyamines, further depleting their intracellular pools.

The combined effect of these actions is a significant reduction in the intracellular concentrations of natural polyamines, leading to cell cycle arrest and inhibition of tumor growth.

Experimental Protocols

In Vitro Cell Growth Inhibition Assay

This protocol outlines a general procedure for assessing the anti-proliferative effects of PG-11047 on cancer cell lines.

Step	Procedure
1. Cell Seeding	Plate cancer cell lines (e.g., A549, HCT116) in 96-well plates at a density of 2,500-5,000 cells per well. Allow cells to adhere overnight.
2. Compound Preparation	Prepare a stock solution of PG-11047 in sterile water. Perform serial dilutions to achieve the desired final concentrations (e.g., ranging from 10 nM to 100 μ M).
3. Cell Treatment	Treat the cells with varying concentrations of PG-11047. Include a vehicle control (sterile water).
4. Incubation	Incubate the plates for a specified period, typically 72-96 hours.
5. Viability Assay	Assess cell viability using a standard method, such as the CellTiter-Blue Viability Assay.
6. Data Analysis	Calculate the concentration of PG-11047 that causes 50% growth inhibition (GI50) using appropriate software.

In Vivo Tumor Xenograft Study

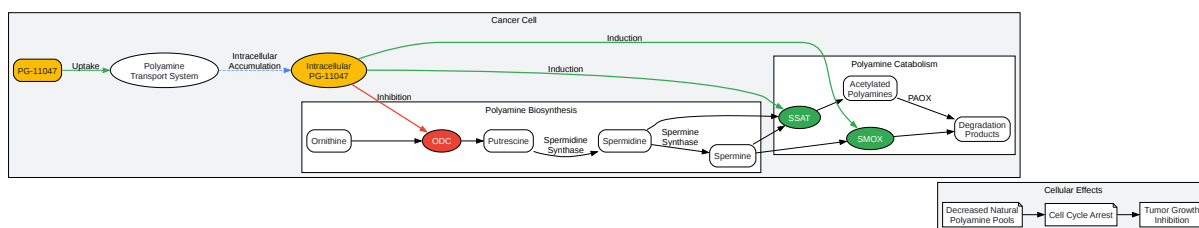
This protocol provides a general framework for evaluating the in vivo efficacy of PG-11047 in a mouse xenograft model.

Step	Procedure
1. Cell Implantation	Subcutaneously implant human cancer cells (e.g., A549) into the flank of immunocompromised mice (e.g., nude mice).
2. Tumor Growth	Allow tumors to reach a palpable size (e.g., 100-200 mm ³).
3. Randomization	Randomize mice into treatment and control groups.
4. Dosing	Administer PG-11047 via a suitable route (e.g., intraperitoneal injection) at a specified dose and schedule (e.g., 100 mg/kg, once weekly). The control group receives the vehicle.
5. Monitoring	Monitor tumor volume and body weight regularly throughout the study.
6. Endpoint	Euthanize mice when tumors reach a predetermined size or at the end of the study period.
7. Data Analysis	Compare tumor growth inhibition between the treated and control groups.

Signaling Pathways and Experimental Workflows

PG-11047 Mechanism of Action on Polyamine Metabolism

The following diagram illustrates the impact of PG-11047 on the polyamine metabolic pathway.

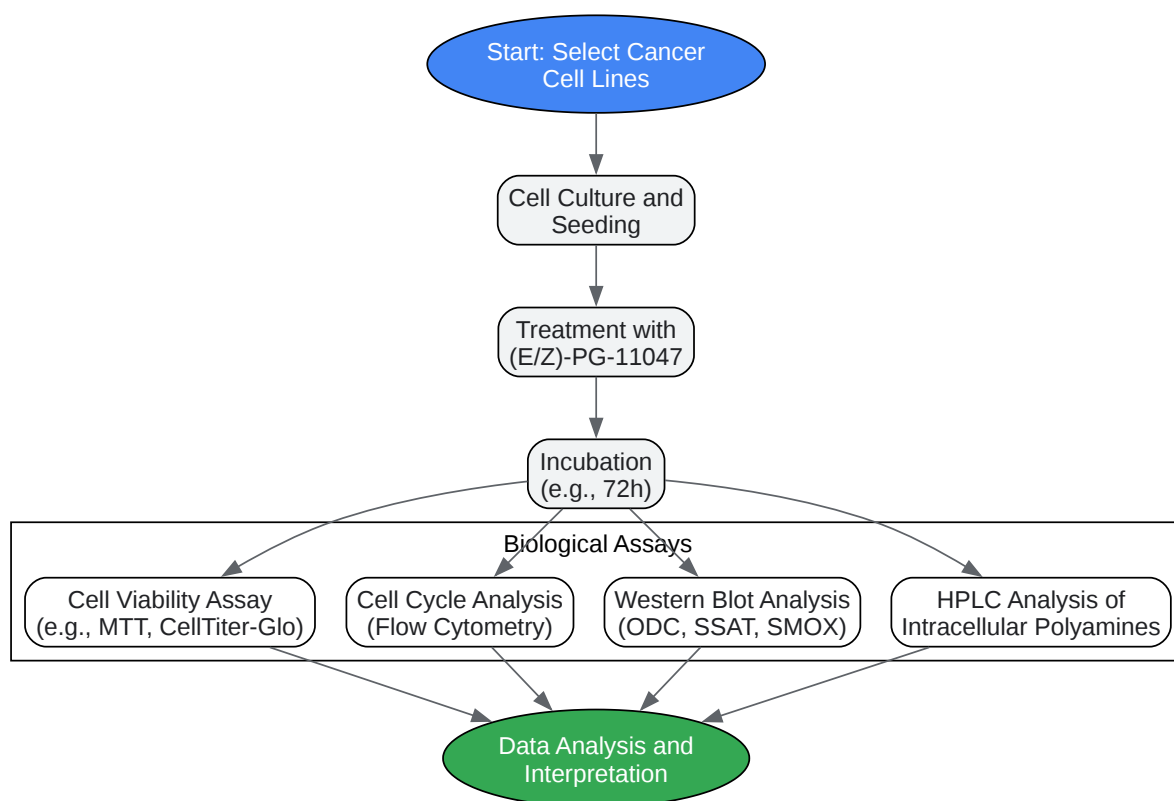


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PG-11047's impact on polyamine metabolism.

General Workflow for In Vitro Analysis of PG-11047

The following diagram outlines a typical experimental workflow for characterizing the in vitro effects of PG-11047.



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Workflow for in vitro analysis of PG-11047.

Conclusion

(E/Z)-PG-11047 is a promising polyamine analogue with well-defined mechanisms of action that target the dysregulated polyamine metabolism in cancer cells. This technical guide provides essential information for researchers and drug development professionals to design and execute preclinical studies to further evaluate its therapeutic potential. The provided

protocols and pathway diagrams serve as a foundation for understanding and investigating the anti-cancer properties of this compound.

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References

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- To cite this document: BenchChem. [(E/Z)-PG-11047: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1239177#e-z-pg-11047-cas-number-and-molecular-weight]

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